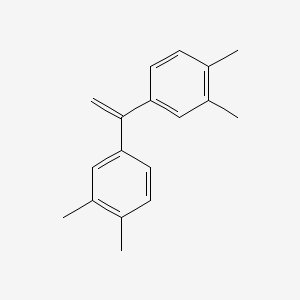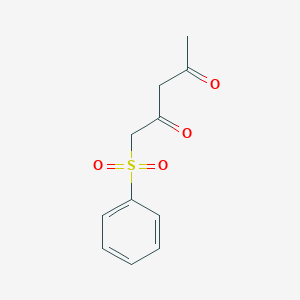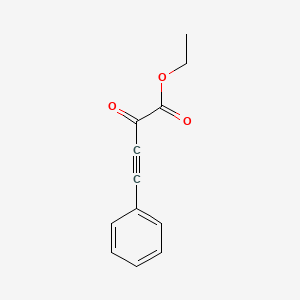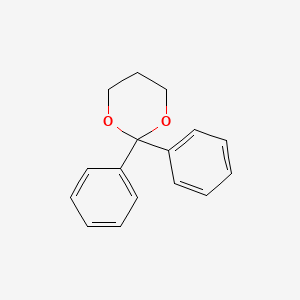
1,3-Dioxane, 2,2-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxane, 2,2-diphenyl- is an organic compound characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions, with two phenyl groups attached to the 2 position. This compound is part of the dioxane family, which includes various derivatives used in different chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Dioxane, 2,2-diphenyl- can be synthesized through the reaction of formaldehyde with 1,3-propanediol in the presence of Brönsted or Lewis acid catalysts . The reaction typically involves refluxing the reactants in a suitable solvent, such as toluene, with a catalyst like toluenesulfonic acid to facilitate the formation of the dioxane ring .
Industrial Production Methods: Industrial production of 1,3-dioxane derivatives often involves similar methods but on a larger scale. The use of continuous removal of water from the reaction mixture using a Dean-Stark apparatus is common to drive the reaction to completion . Additionally, the use of molecular sieves or orthoesters can help in effective water removal through chemical reaction or physical sequestration .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Dioxane, 2,2-diphenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: It can undergo nucleophilic substitution reactions with reagents like organolithium compounds (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi, enolates, NH3, RNH2, NaOCH3.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactones or related cleavage products, while reduction may produce alcohols or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
1,3-Dioxane, 2,2-diphenyl- has several scientific research applications:
Wirkmechanismus
The mechanism by which 1,3-dioxane, 2,2-diphenyl- exerts its effects involves its ability to act as a photoinitiator. Upon exposure to UV light, it undergoes photochemical reactions that generate free radicals, which then initiate polymerization processes . The molecular targets and pathways involved in these reactions include the absorption of UV light by the compound, leading to the formation of reactive intermediates that propagate the polymerization reaction .
Vergleich Mit ähnlichen Verbindungen
1,3-Dioxane: A six-membered ring with two oxygen atoms at the 1 and 3 positions.
1,3-Dioxolane: A five-membered ring with two oxygen atoms.
1,4-Dioxane: An isomer with oxygen atoms at the 1 and 4 positions.
Uniqueness: 1,3-Dioxane, 2,2-diphenyl- is unique due to the presence of two phenyl groups at the 2 position, which imparts distinct chemical and physical properties compared to other dioxane derivatives. This structural feature enhances its stability and reactivity, making it a valuable compound in various chemical applications .
Eigenschaften
CAS-Nummer |
786-03-8 |
|---|---|
Molekularformel |
C16H16O2 |
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
2,2-diphenyl-1,3-dioxane |
InChI |
InChI=1S/C16H16O2/c1-3-8-14(9-4-1)16(17-12-7-13-18-16)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 |
InChI-Schlüssel |
SLAAGSARDITLOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(OC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2,4-Dinitrophenyl)-2-[(2-fluorophenyl)(naphthalen-2-yl)methylidene]hydrazine](/img/structure/B14742085.png)

![ethyl 4-[[(E)-3-oxobut-1-enyl]amino]benzoate](/img/structure/B14742097.png)
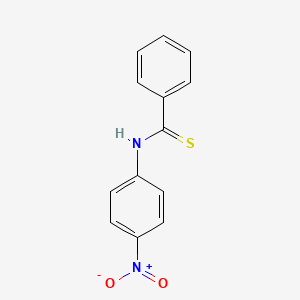
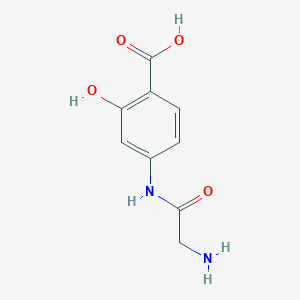

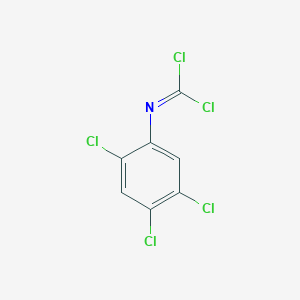
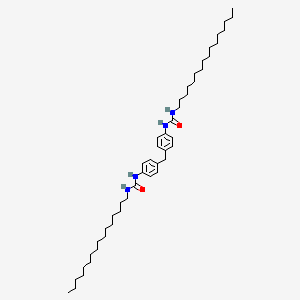

![Ethyl 6-[(ethoxycarbonyl)amino]hexanoate](/img/structure/B14742136.png)
